molecular formula C25H32N2O4S B12142245 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12142245
M. Wt: 456.6 g/mol
InChI Key: UFFROAPVAROSBL-UHFFFAOYSA-N
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Description

1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by the presence of various functional groups, including a diethylamino group, a hydroxy group, a propyl chain, a phenyl ring with a propan-2-yloxy substituent, and a thiophen-2-ylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrol-2-one core through cyclization reactions.
  • Introduction of the diethylamino group via nucleophilic substitution.
  • Attachment of the hydroxy group through hydroxylation reactions.
  • Incorporation of the propyl chain and phenyl ring through alkylation and aromatic substitution reactions.
  • Addition of the thiophen-2-ylcarbonyl group via acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent due to its unique chemical properties.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved may include:

    Binding to active sites: The compound may bind to the active sites of enzymes, inhibiting their activity.

    Modulation of signaling pathways: The compound may modulate signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(methoxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[3-(diethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylamino group, hydroxy group, and thiophen-2-ylcarbonyl group in the same molecule is particularly noteworthy.

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H32N2O4S/c1-5-26(6-2)14-8-15-27-22(18-10-12-19(13-11-18)31-17(3)4)21(24(29)25(27)30)23(28)20-9-7-16-32-20/h7,9-13,16-17,22,29H,5-6,8,14-15H2,1-4H3

InChI Key

UFFROAPVAROSBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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